![molecular formula C21H29N3O4S B12637604 Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, an ethoxy group, a methoxymethylphenyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The ethoxy group is introduced through an etherification reaction, while the methoxymethylphenyl group is added via a Friedel-Crafts alkylation. The piperazinyl group is incorporated through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives with different substituents, such as:
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 2-[[5-chloro-2-[[2-ethoxy-4-[(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-
Uniqueness
What sets Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H29N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N3O4S/c1-4-28-21-10-9-18(15-20(21)24-13-11-23(2)12-14-24)29(25,26)22-19-8-6-5-7-17(19)16-27-3/h5-10,15,22H,4,11-14,16H2,1-3H3 |
InChI Key |
MFXZMJYQAJUWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12637522.png)
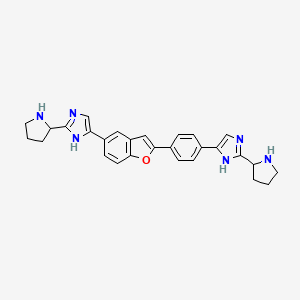
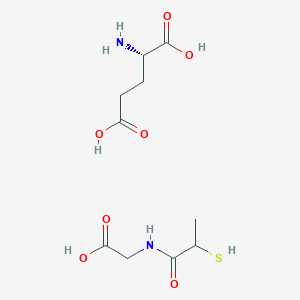
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)

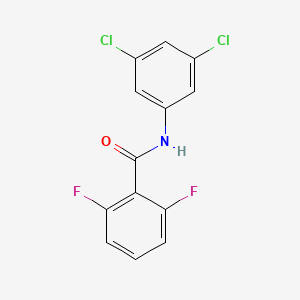
![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
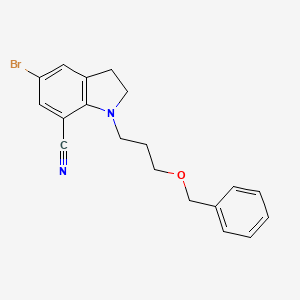
![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)

![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
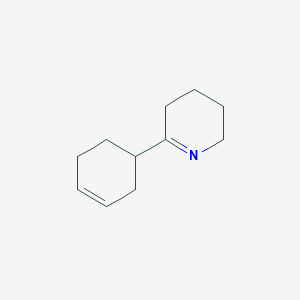
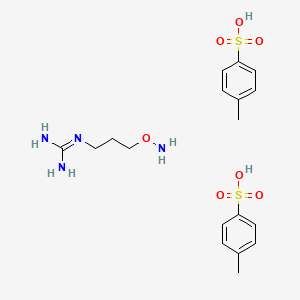
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
